molecular formula C3H6O3 B15288784 Methylene glycol monoacetate CAS No. 86011-33-8

Methylene glycol monoacetate

Cat. No.: B15288784
CAS No.: 86011-33-8
M. Wt: 90.08 g/mol
InChI Key: JYVNDCLJHKQUHE-UHFFFAOYSA-N
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Description

Hydroxymethyl acetate, also known as methylene glycol monoacetate, is an organic compound with the molecular formula C₃H₆O₃ and a molecular weight of 90.08 g/mol . It is a colorless liquid that is soluble in water and commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethyl acetate can be synthesized through the esterification of formaldehyde with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, hydroxymethyl acetate is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the controlled addition of formaldehyde and acetic acid in the presence of a catalyst, followed by purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and acetic acid.

    Reduction: It can be reduced to methanol and acetic acid.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under mild conditions.

    Substitution: Nucleophiles like alcohols and amines can react with hydroxymethyl acetate in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Formic acid and acetic acid.

    Reduction: Methanol and acetic acid.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Hydroxymethyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of hydroxymethyl acetate involves its ability to act as an esterifying agent. It can react with various nucleophiles to form esters and ethers. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating the formation of new chemical bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: Similar ester with a simpler structure.

    Ethyl acetate: Another ester with a slightly larger alkyl group.

    Propyl acetate: Ester with a longer alkyl chain.

Uniqueness

Hydroxymethyl acetate is unique due to its hydroxymethyl group, which provides additional reactivity compared to other simple esters. This makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

hydroxymethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-3(5)6-2-4/h4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVNDCLJHKQUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006585
Record name Hydroxymethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86011-33-8
Record name Methylene glycol monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086011338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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